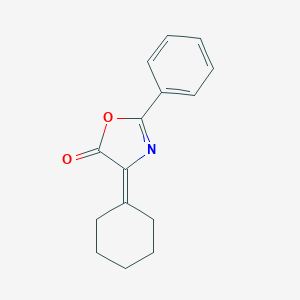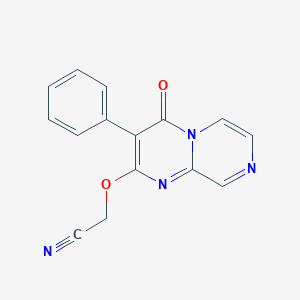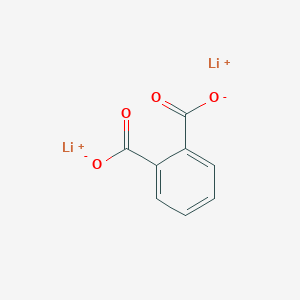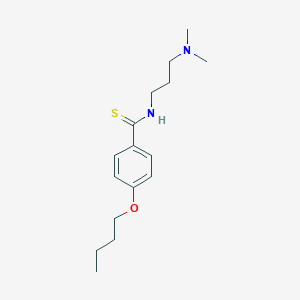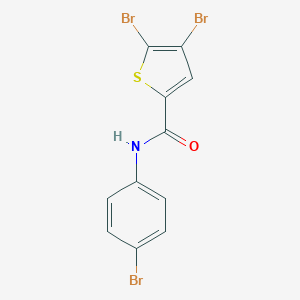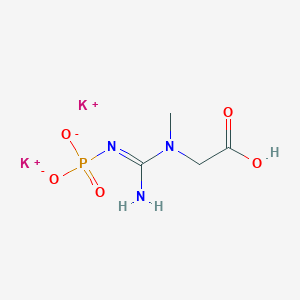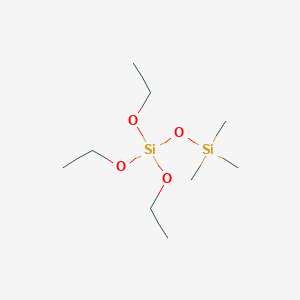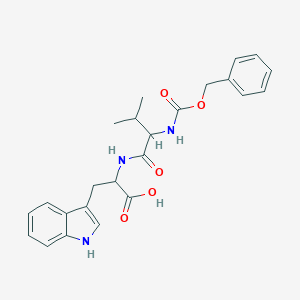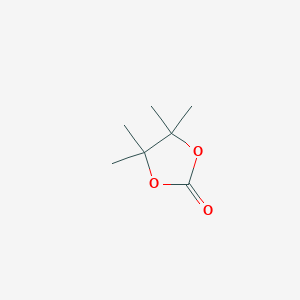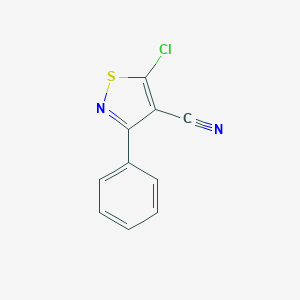
5-Chloro-3-phenyl-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-phenyl-4-isothiazolecarbonitrile is a chemical compound that belongs to the isothiazole family. It is a heterocyclic organic compound that contains a carbon, nitrogen, and sulfur atom in its structure. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.
Mechanism Of Action
The mechanism of action of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile is not fully understood. However, several studies have suggested that the compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of inflammatory mediators.
Biochemical And Physiological Effects
5-Chloro-3-phenyl-4-isothiazolecarbonitrile has been reported to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, the compound has been reported to exhibit cytotoxic activity against several cancer cell lines. Furthermore, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Advantages And Limitations For Lab Experiments
5-Chloro-3-phenyl-4-isothiazolecarbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. Additionally, the compound exhibits a wide range of biological activities, making it a suitable candidate for various biological assays. However, the compound has some limitations, including its low solubility in water and some organic solvents. Furthermore, the compound can be unstable under certain conditions, which can affect its biological activity.
Future Directions
Several future directions can be explored in the field of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile. One potential direction is the synthesis of novel derivatives of the compound, which exhibit enhanced biological activity and improved pharmacokinetic properties. Additionally, the compound can be explored for its potential applications in material science, including the synthesis of novel polymers and materials. Furthermore, the compound can be explored for its potential applications in agrochemicals, including the development of novel pesticides and herbicides.
Conclusion:
In conclusion, 5-Chloro-3-phenyl-4-isothiazolecarbonitrile is a heterocyclic organic compound that exhibits a wide range of biological activities. The compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, material science, and agrochemicals. The synthesis of the compound can be achieved by the reaction of 2-aminothiophenol with chloroacetonitrile in the presence of a base. The compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. The compound has several advantages for lab experiments, including its ease of synthesis and wide range of biological activities. Several future directions can be explored in the field of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile, including the synthesis of novel derivatives, exploration of its potential applications in material science and agrochemicals.
Synthesis Methods
The synthesis of 5-Chloro-3-phenyl-4-isothiazolecarbonitrile can be achieved by the reaction of 2-aminothiophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
5-Chloro-3-phenyl-4-isothiazolecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. Several studies have reported the synthesis of novel derivatives of the compound, which exhibit enhanced biological activity compared to the parent compound.
properties
CAS RN |
19363-60-1 |
|---|---|
Product Name |
5-Chloro-3-phenyl-4-isothiazolecarbonitrile |
Molecular Formula |
C10H5ClN2S |
Molecular Weight |
220.68 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H5ClN2S/c11-10-8(6-12)9(13-14-10)7-4-2-1-3-5-7/h1-5H |
InChI Key |
XVZHEHJRVLCBAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=C2C#N)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



